4-Nitrophenylrhamnoside
Overview
Description
4-Nitrophenylrhamnoside is a chemical compound that belongs to the class of nitrophenyl glycosides. It is characterized by the presence of a nitro group attached to a phenyl ring, which is further linked to a rhamnose sugar moiety. This compound is often used as a substrate in enzymatic assays to measure the activity of specific enzymes, such as α-L-rhamnosidase .
Mechanism of Action
Target of Action
4-Nitrophenylrhamnoside, also known as 4-Nitrophenyl-alpha-L-rhamnoside, is primarily a substrate for the enzyme α-L-rhamnosidase . This enzyme plays a crucial role in the hydrolysis of rhamnose residues in various natural compounds .
Mode of Action
The compound interacts with α-L-rhamnosidase, which catalyzes its hydrolysis. This enzymatic reaction results in the production of 4-nitrophenol .
Biochemical Pathways
It’s known that the compound serves as a substrate in the enzymatic reactions involving α-l-rhamnosidase .
Pharmacokinetics
Its solubility in ethanol is reported to be between 4900-5100 mg/mL , which may influence its bioavailability.
Result of Action
The primary result of the action of this compound is the production of 4-nitrophenol, which can be measured spectrophotometrically at 405 nm . This makes this compound a useful tool in biochemical assays to measure the activity of α-L-rhamnosidase .
Action Environment
It’s known that the compound is stable at a storage temperature of -20°c .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenylrhamnoside typically involves the glycosylation of rhamnose with 4-nitrophenol. This reaction can be catalyzed by various enzymes or chemical catalysts under controlled conditions. The reaction conditions often include the use of solvents like ethanol and specific temperature and pH settings to optimize the yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale enzymatic processes. Enzymes such as α-L-rhamnosidase from microbial sources like Aspergillus niger or Saccharomyces cerevisiae are commonly employed. These enzymes facilitate the glycosylation process, ensuring high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrophenylrhamnoside undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using α-L-rhamnosidase at optimal pH and temperature conditions.
Reduction: Sodium borohydride in an aqueous or alcoholic medium.
Major Products:
Hydrolysis: 4-Nitrophenol and rhamnose.
Reduction: 4-Aminophenylrhamnoside.
Scientific Research Applications
4-Nitrophenylrhamnoside has a wide range of applications in scientific research:
Enzymatic Assays: Used as a substrate to measure the activity of α-L-rhamnosidase and other glycosidases.
Biotechnology: Employed in the biotransformation of flavonoids and other glycosides for improved bioavailability and therapeutic efficacy.
Pharmaceuticals: Utilized in the development of enzyme-activated prodrugs for targeted drug delivery.
Comparison with Similar Compounds
4-Nitrophenyl α-L-rhamnopyranoside: Shares a similar structure and is used for similar enzymatic assays.
4-Nitrophenyl β-D-glucopyranoside: Another nitrophenyl glycoside used to measure β-glucosidase activity.
Uniqueness: 4-Nitrophenylrhamnoside is unique due to its specific interaction with α-L-rhamnosidase, making it a valuable tool in studying the activity and specificity of this enzyme. Its structural motif allows for targeted applications in biotechnology and pharmaceuticals, particularly in the development of enzyme-activated prodrugs .
Properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-methyl-6-(4-nitrophenoxy)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO7/c1-6-9(14)10(15)11(16)12(19-6)20-8-4-2-7(3-5-8)13(17)18/h2-6,9-12,14-16H,1H3/t6-,9-,10+,11+,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YILIDCGSXCGACV-UOAXWKJLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172314 | |
Record name | 4-Nitrophenylrhamnoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20172314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18918-31-5 | |
Record name | 4-Nitrophenylrhamnoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018918315 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrophenylrhamnoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20172314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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